molecular formula C13H16N2O3S B2902630 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 2309776-68-7

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No. B2902630
CAS RN: 2309776-68-7
M. Wt: 280.34
InChI Key: SGFPCFHGICYZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. It may also work by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on normal cells. Additionally, it has been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects on cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea. One direction is to further investigate its anticancer properties and explore its potential use in cancer therapy. Another direction is to study its antimicrobial properties and develop new antibiotics based on its structure. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea involves the reaction between 2,5-dimethylfuran-3-carboxylic acid and thiophene-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-hydroxyethyl-N'-phenylurea to form the final product.

Scientific Research Applications

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been shown to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8-6-10(9(2)18-8)11(16)7-14-13(17)15-12-4-3-5-19-12/h3-6,11,16H,7H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFPCFHGICYZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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